molecular formula C19H28N2O4S B2668904 8-(3-Methylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896378-71-5

8-(3-Methylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2668904
CAS RN: 896378-71-5
M. Wt: 380.5
InChI Key: FIGRGHWTYFDPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Methylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C19H28N2O4S and its molecular weight is 380.5. The purity is usually 95%.
BenchChem offers high-quality 8-(3-Methylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-Methylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Configuration

Research on similar spiro compounds, including spiro[4.5]decanes, has been conducted to understand their relative configuration and conformation. Studies involving 1,4-diazaspiro[4.5]decanes, 1,4-oxazaspiro[4.5]decanes, and 1,4-dioxaspiro[4.5]decanes highlight the stereochemical preferences and tautomeric equilibria these structures exhibit. These analyses are crucial for designing compounds with desired biological activities and material properties (Guerrero-Alvarez et al., 2004).

Synthetic Approaches

Several synthetic strategies have been explored to construct spirocyclic and heterocyclic compounds featuring the spiro[4.5]decane scaffold. These methods include the synthesis of sulfur-containing heterocycles and the development of spiroketal structures, which are key intermediates in natural product synthesis and pharmaceutical chemistry (Reddy et al., 2001). Additionally, stereochemically controlled syntheses of spiro compounds have been reported, demonstrating the versatility of spirocyclic frameworks in organic synthesis (Eames et al., 1996).

Potential Applications

While direct studies on "8-(3-Methylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane" specifically are not found, research on related spirocyclic compounds suggests their relevance in developing new materials and drug candidates. For instance, spirocyclic structures have been investigated for their potential as conformationally restricted peptides, anticonvulsant agents, and in the synthesis of bioactive molecules (Fernandez et al., 2002); (Madaiah et al., 2012).

properties

IUPAC Name

3-methyl-1-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-15(2)14-18(22)20-10-8-19(9-11-20)21(12-13-25-19)26(23,24)17-6-4-16(3)5-7-17/h4-7,15H,8-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGRGHWTYFDPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one

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